molecular formula C18H19NO5 B6412599 4-(4-BOC-Aminophenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261899-41-5

4-(4-BOC-Aminophenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6412599
CAS RN: 1261899-41-5
M. Wt: 329.3 g/mol
InChI Key: IDDDZQBHVHEMFT-UHFFFAOYSA-N
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Description

4-(4-BOC-Aminophenyl)-3-hydroxybenzoic acid, 95% (also known as 4-BOC-Aminophenol or 4-BOC-AP) is an aromatic compound that is used in a variety of laboratory applications. It is a white crystalline solid with a molecular weight of 248.29 g/mol and a melting point of 135-137 °C. 4-BOC-AP is a bifunctional molecule, containing both hydroxybenzoic acid and aminophenol moieties. It is a widely used reagent in organic synthesis, and has a variety of applications in the fields of biochemistry, medicine and materials science.

Scientific Research Applications

4-BOC-AP is widely used as a reagent in organic synthesis. It is used in the preparation of a variety of compounds, such as amides, esters, and amines. It is also used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. In addition, 4-BOC-AP is used in the synthesis of peptides, peptidomimetics, and other biopolymers. It is also used in the synthesis of polymers, such as polyurethanes and polycarbonates.

Mechanism of Action

The mechanism of action of 4-BOC-AP is based on its ability to form a stable bifunctional molecule. The aminophenol moiety of 4-BOC-AP acts as a nucleophile, while the hydroxybenzoic acid moiety acts as an electrophile. This allows the molecule to react with a variety of substrates, such as amines, esters, and amides. The reaction of 4-BOC-AP with a substrate results in the formation of a covalent bond between the two molecules.
Biochemical and Physiological Effects
4-BOC-AP is not known to have any significant biochemical or physiological effects. It is not metabolized by the body and is not known to be toxic. It is not known to interact with any enzymes or receptors in the body and is not known to have any effects on the human endocrine system.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-BOC-AP in laboratory experiments is its relative stability. It is not easily hydrolyzed or oxidized, and is not affected by light or air. It is also relatively non-toxic and non-irritating to the skin and eyes. However, it is not soluble in water, and must be dissolved in an organic solvent such as ethanol or acetone.

Future Directions

-Further research into the use of 4-BOC-AP as a reagent in organic synthesis
-Exploring the use of 4-BOC-AP in the synthesis of peptides, peptidomimetics, and other biopolymers
-Investigating the potential uses of 4-BOC-AP in the synthesis of polymers, such as polyurethanes and polycarbonates
-Examining the use of 4-BOC-AP in the synthesis of heterocyclic compounds, such as pyridines and quinolines
-Exploring the use of 4-BOC-AP in the synthesis of pharmaceuticals and other bioactive compounds
-Investigating the potential use of 4-BOC-AP in the synthesis of fluorescent and luminescent compounds
-Exploring the use of 4-BOC-AP in the synthesis of polysaccharides and other polymers-based materials
-Investigating the potential use of 4-BOC-AP in the synthesis of nanomaterials
-Examining the use of 4-BOC-AP in the synthesis of dyes and other colorants
-Exploring the use of 4-BOC-AP in the synthesis of catalysts and other catalytic materials

Synthesis Methods

4-BOC-AP can be synthesized from the reaction of p-aminophenol and 4-BOC-benzoic acid in an aqueous solution. The reaction is carried out at a temperature of 80-90°C and a pH of 7.5-8.5. The reaction is catalyzed by an acid catalyst, such as p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA). The reaction is complete after 2-3 hours and yields a white crystalline product.

properties

IUPAC Name

3-hydroxy-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-18(2,3)24-17(23)19-13-7-4-11(5-8-13)14-9-6-12(16(21)22)10-15(14)20/h4-10,20H,1-3H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDDZQBHVHEMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-BOC-Aminophenyl)-3-hydroxybenzoic acid

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